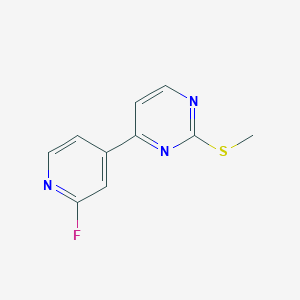

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

説明

BenchChem offers high-quality 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCDLTSLUGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in pharmaceutical research and development. The document elucidates the chemical logic underpinning the selection of synthetic routes, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and data presentation are tailored for researchers, scientists, and professionals in the field of drug development. This guide aims to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven applications.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design, often conferring enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1] Fluorinated pyrimidines, in particular, are prominent scaffolds in a variety of clinically important pharmaceuticals, including antiviral and anticancer agents.[1] The target molecule, 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine, combines the favorable electronic properties of a 2-fluoropyridine moiety with the versatile 2-(methylthio)pyrimidine core, making it a valuable building block for the synthesis of novel therapeutic agents.[2] The strategic placement of the fluorine atom and the methylthio group allows for further functionalization, enabling the exploration of a broad chemical space in the quest for new drug candidates.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine is most effectively approached through a convergent strategy, involving the coupling of two key heterocyclic fragments. A retrosynthetic analysis reveals a logical disconnection at the C-C bond between the pyrimidine and pyridine rings, suggesting a cross-coupling reaction as the pivotal step.

Figure 2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine.

Preparation of 2-Fluoropyridine-4-boronic acid

2-Fluoropyridine-4-boronic acid serves as the nucleophilic partner in the Suzuki-Miyaura coupling. This reagent is commercially available but can also be synthesized in the laboratory. [3][4][5][6]One synthetic approach involves the reaction of 2-fluoropyridine with a strong base like lithium diisopropylamide (LDA) to facilitate ortho-lithiation, followed by reaction with an iodine source to yield 2-fluoro-4-iodopyridine. Subsequent metal-halogen exchange and borylation with an appropriate boron source, such as triisopropyl borate, affords the desired boronic acid. [7]

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthetic guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-2-(methylthio)pyrimidine with 2-fluoropyridine-4-boronic acid. [8]This reaction efficiently forms the desired C-C bond between the two heterocyclic rings.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. [9]

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile, 4-chloro-2-(methylthio)pyrimidine, to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 2-fluoropyridinyl moiety) to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-(methylthio)pyrimidine

-

2-Fluoropyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) [10]* Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) [11]* Solvent (e.g., 1,4-dioxane/water, DMF, or toluene) [12]* Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq), 2-fluoropyridine-4-boronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

The vessel is then evacuated and backfilled with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

Add the palladium catalyst (typically 1-5 mol%) to the mixture under a stream of inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine.

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For challenging substrates, such as those involving fluoropyridines, the use of bulky and electron-rich phosphine ligands can be beneficial. [11]Microwave-assisted heating can also be employed to accelerate the reaction and improve yields. [13] Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust and effective for a wide range of substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | Solubilizes reactants and influences catalyst activity. |

| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed. |

Characterization of the Final Product

The identity and purity of the synthesized 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful formation of the C-C bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition. [12]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. [14]

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water. Organotin compounds, if used in alternative syntheses, are toxic.

-

Reactions: Conduct all reactions in a well-ventilated fume hood. Reactions under pressure or at high temperatures should be performed with appropriate safety precautions.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a critical process for the advancement of drug discovery programs targeting a range of therapeutic areas. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of this valuable intermediate. This guide has outlined the key synthetic considerations, provided a detailed experimental protocol, and highlighted the importance of careful reaction optimization and product characterization. By leveraging the principles and procedures described herein, researchers can confidently synthesize this important building block for the development of next-generation pharmaceuticals.

References

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

- CN104478913A. (2015). Preparation method for 2-fluoropyridine-4-boric acid. Google Patents.

- Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(25), 19131-19134.

- Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.

- Zedan, M. N., et al. (2004). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Molecules, 9(3), 193-199.

- CN103333117A. (2013). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.

- Al-Hiari, Y. M., et al. (2010).

- JP2006076970A. (2006). Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.

- Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.

- Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(25), 19131-19134.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- Ohta, A., et al. (2002). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Heterocyclic Chemistry, 39(2), 405-408.

-

Stille reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

- Zahoor, A. F., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-25.

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Your "Go-To", "just couple already", Suzuki conditions?. (2021, February 19). Reddit. Retrieved January 19, 2026, from [Link]

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176.

- Schalli, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 556–563.

- Abdel-Maksoud, M. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(28), 19345-19365.

- Bartolucci, S., et al. (2015). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. European Journal of Medicinal Chemistry, 95, 241-253.

- Nemecek, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Smith, C. J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(44), 8503–8507.

- Segl'a, P., et al. (2015). Spectroscopic data (in cm-1) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. Inorganica Chimica Acta, 427, 224-231.

- Nemecek, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 289, 117492.

- Braun, M., et al. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2018(30), 4154-4165.

- Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559–6565.

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1453851-73-4 | 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine - Moldb [moldb.com]

- 3. Page loading... [guidechem.com]

- 4. crescentchemical.com [crescentchemical.com]

- 5. scbt.com [scbt.com]

- 6. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]

- 7. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of the heterocyclic compound 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine . As a molecule incorporating two distinct and reactive heterocycles, the 2-fluoropyridine and 2-(methylthio)pyrimidine moieties, this compound presents a unique profile for applications in medicinal chemistry and materials science. This document is structured to deliver not just data, but a foundational understanding of the molecule's behavior, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (CAS No. 1453851-73-4) is a heteroaromatic compound with the molecular formula C₁₀H₈FN₃S and a molecular weight of 221.25 g/mol .[1] Its structure features a pyrimidine ring substituted at the 4-position with a 2-fluoropyridin-4-yl group and at the 2-position with a methylthio group.

While specific experimental data for this compound, such as melting point, boiling point, and solubility, are not extensively reported in peer-reviewed literature, we can infer its general characteristics. As a crystalline solid, it is likely to exhibit moderate to low solubility in water and higher solubility in common organic solvents like dichloromethane, chloroform, and methanol.[2] The presence of two nitrogenous heterocyclic rings suggests a degree of polarity.[3]

Table 1: Physicochemical Properties of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

| Property | Value/Prediction | Source |

| CAS Number | 1453851-73-4 | [1] |

| Molecular Formula | C₁₀H₈FN₃S | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Predicted to be soluble in organic solvents | [2] |

Synthesis Strategy: A Plausible Approach via Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is not explicitly detailed in the public domain. However, a highly plausible and efficient synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful C-C bond-forming reaction is widely employed in the synthesis of biaryl and heteroaryl compounds.[5][6][7]

The proposed synthetic strategy would involve the coupling of a pyrimidine-based boronic acid or ester with a halogenated pyridine, or vice versa. A likely disconnection is between the pyrimidine and pyridine rings.

Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: A Generalized Procedure

The following is a generalized, yet detailed, protocol for the synthesis based on established Suzuki-Miyaura coupling methodologies for similar heterocyclic systems.[6][8]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(methylthio)-4-chloropyrimidine (1.0 eq), 2-fluoropyridine-4-boronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol, or 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine.

Spectroscopic Characterization

The structural confirmation of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine would rely on a combination of spectroscopic techniques. While a definitive spectrum is not publicly available, the expected signals can be predicted based on the analysis of similar structures.[9][10][11][12][13]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) showing characteristic pyridine and pyrimidine proton signals. A singlet for the methylthio group protons (δ ~2.5 ppm). |

| ¹³C NMR | Aromatic carbons in the range of δ 110-170 ppm. A signal for the methylthio carbon (δ ~15 ppm). |

| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.05. |

Chemical Reactivity: A Tale of Two Rings

The reactivity of this molecule is dictated by the interplay of its two heterocyclic components. The 2-fluoropyridine moiety is primed for nucleophilic aromatic substitution (SNAr), while the 2-(methylthio)pyrimidine offers sites for both nucleophilic substitution and oxidation.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoropyridine Ring

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group for SNAr reactions, a reactivity that is often greater than that of the corresponding chloro-substituted pyridines.[14][15][16] This is due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. This reaction proceeds via a Meisenheimer complex intermediate.[17]

Figure 3: Oxidation of the 2-(methylthio)pyrimidine moiety.

Safety and Handling

Potential Applications

The structural motifs present in 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine are common in pharmacologically active compounds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The ability to functionalize both the pyridine and pyrimidine rings makes this compound a versatile scaffold for the synthesis of compound libraries for drug discovery programs.

Conclusion

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a heteroaromatic compound with significant potential for further chemical modification. Its synthesis is plausibly achieved through a Suzuki-Miyaura cross-coupling. The molecule's reactivity is characterized by the high susceptibility of the 2-fluoropyridine ring to nucleophilic aromatic substitution and the potential for both substitution and oxidation at the 2-(methylthio)pyrimidine moiety. This dual reactivity makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate the experimental properties and explore the synthetic utility of this compound.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Schlosser, M., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. [Link]

-

Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Van der Eycken, E. V., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]

-

Ritter, T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Knochel, P., et al. (2017). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Angewandte Chemie International Edition. [Link]

-

Author unknown. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

Kulkarni, S. K., et al. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2011). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research. [Link]

-

Krátky, M., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. [Link]

-

Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. [Link]

-

Ohta, K., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Kumar, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. [Link]

-

Kumar, A., et al. (2020). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Okoro, U. C. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Chemical and Pharmaceutical Research. [Link]

-

El-Sayed, N. N. E. (2013). SYNTHESIS OF PYRIMIDINE DERIVATIVES. IOSR Journal of Pharmacy. [Link]

-

Kumar, A., et al. (2019). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Yamanaka, H., Ogawa, S., & Sakamoto, T. (1974). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin. [Link]

-

Cadet, J., et al. (2015). Structures of pyrimidine oxidation products. ResearchGate. [Link]

-

Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. [Link]

-

Iovu, M., et al. (2010). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

-

Claramunt, R. M., et al. (1993). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. [Link]

-

PubChem. (n.d.). 2-Fluoropyrimidine. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. [Link]

Sources

- 1. 1453851-73-4 | 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine - Moldb [moldb.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. prod.adv-bio.com [prod.adv-bio.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrimidine and pyridine scaffolds are privileged structures, frequently incorporated into molecules with diverse biological activities. The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the structure elucidation of a key exemplar, 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (CAS 1453851-73-4), a molecule combining these critical structural motifs.

This document is designed to be a practical resource for researchers, offering not just a theoretical framework but also actionable, field-proven insights into the analytical methodologies required for unambiguous structure determination. We will delve into the rationale behind the selection of specific analytical techniques, provide detailed experimental protocols, and interpret the resulting data to build a cohesive and validated structural assignment.

Molecular Overview and Synthetic Strategy

Before delving into the analytical characterization, it is crucial to understand the molecule's fundamental properties and a plausible synthetic route.

Molecular Properties:

| Property | Value | Source |

| CAS Number | 1453851-73-4 | [1] |

| Molecular Formula | C₁₀H₈FN₃S | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

A logical synthetic approach to 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine would involve a cross-coupling reaction to form the C-C bond between the pyrimidine and pyridine rings, followed by the introduction of the methylthio group. A plausible route is outlined below.

Proposed Synthesis Protocol: A Two-Step Approach

This proposed synthesis leverages a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings.

Step 1: Suzuki Coupling of 4-chloro-2-thiopyrimidine with 2-fluoropyridine-4-boronic acid

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-2-thiopyrimidine (1.0 eq), 2-fluoropyridine-4-boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.

-

Add a base, typically sodium carbonate (Na₂CO₃) (3.0 eq), to the reaction mixture.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(2-fluoropyridin-4-yl)pyrimidine-2-thiol.

Step 2: S-Methylation of 4-(2-fluoropyridin-4-yl)pyrimidine-2-thiol

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), to the solution and stir for 30 minutes at room temperature to form the thiolate.

-

Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine.

Spectroscopic Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic techniques. For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine, a suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire NMR spectra on a 400 MHz or higher field spectrometer equipped with a broadband probe.

-

1D NMR Spectra:

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit signals corresponding to the protons on the pyrimidine and pyridine rings, as well as the methylthio group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 1H | H-6 (pyrimidine) | The proton at the 6-position of the pyrimidine ring is adjacent to a nitrogen atom and is expected to be in the downfield region. It will appear as a doublet due to coupling with H-5. |

| ~8.30 | d | 1H | H-6' (pyridine) | The proton at the 6-position of the pyridine ring is adjacent to the nitrogen and will be significantly deshielded. It will appear as a doublet due to coupling with H-5'. |

| ~7.80 | d | 1H | H-5 (pyrimidine) | The proton at the 5-position of the pyrimidine ring will be coupled to H-6, appearing as a doublet. |

| ~7.50 | dd | 1H | H-5' (pyridine) | This proton is coupled to both H-6' and H-3', resulting in a doublet of doublets. |

| ~7.20 | s | 1H | H-3' (pyridine) | The proton at the 3-position of the 2-fluoropyridine ring is expected to show a smaller coupling to the fluorine and may appear as a singlet or a narrow doublet. |

| ~2.60 | s | 3H | -SCH₃ | The methyl protons of the methylthio group will appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.0 | C-2 (pyrimidine) | The carbon of the thiourea-like functionality is expected to be significantly downfield. |

| ~165.0 (d, ¹JCF ≈ 240 Hz) | C-2' (pyridine) | The carbon directly bonded to the fluorine atom will be downfield and show a large one-bond coupling to ¹⁹F. |

| ~160.0 | C-4 (pyrimidine) | The carbon at the junction of the two rings will be in the aromatic region. |

| ~158.0 | C-6 (pyrimidine) | The carbon adjacent to the nitrogen in the pyrimidine ring. |

| ~148.0 (d, ³JCF ≈ 15 Hz) | C-6' (pyridine) | The carbon at the 6-position of the pyridine ring will show a smaller three-bond coupling to fluorine. |

| ~140.0 (d, ²JCF ≈ 20 Hz) | C-3' (pyridine) | The carbon adjacent to the fluorine-bearing carbon will exhibit a two-bond C-F coupling. |

| ~122.0 | C-5 (pyrimidine) | The protonated carbon of the pyrimidine ring. |

| ~120.0 (d, ²JCF ≈ 5 Hz) | C-5' (pyridine) | This carbon will show a two-bond coupling to the fluorine. |

| ~110.0 (d, ⁴JCF ≈ 3 Hz) | C-4' (pyridine) | The carbon attached to the pyrimidine ring will show a small four-bond coupling to fluorine. |

| ~14.0 | -SCH₃ | The methyl carbon of the methylthio group will be in the upfield region. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -70 to -90 | m | The chemical shift is characteristic of a fluorine atom on an aromatic ring. The multiplicity will be complex due to couplings with the adjacent protons (H-3' and H-5'). |

2D NMR Spectroscopy: Connecting the Pieces

-

COSY: This experiment will confirm the coupling between H-5 and H-6 of the pyrimidine ring and between H-5' and H-6' of the pyridine ring.

-

HSQC: This experiment will provide direct correlations between each proton and its attached carbon, confirming the assignments made from the 1D spectra. For example, the signal at ~8.60 ppm will correlate with the carbon signal at ~158.0 ppm.

-

HMBC: This is a crucial experiment for confirming the connectivity of the two heterocyclic rings and the position of the methylthio group. Key expected correlations include:

-

A correlation between the pyrimidine H-5 proton and the pyridine C-4' carbon, confirming the ring linkage.

-

A correlation between the methyl protons (-SCH₃) and the pyrimidine C-2 carbon, confirming the position of the methylthio group.

-

Correlations between the pyridine protons and the pyrimidine carbons at the junction, and vice versa.

-

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass determination. For fragmentation analysis, an electron ionization (EI) or collision-induced dissociation (CID) experiment can be performed.

-

Sample Introduction: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum

-

Molecular Ion Peak: The ESI-HRMS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.0492, corresponding to the molecular formula C₁₀H₉FN₃S⁺.

-

Fragmentation Pattern (EI-MS): Under electron ionization, the molecule is expected to fragment in a predictable manner. The pyrimidine and pyridine rings are relatively stable, so fragmentation will likely involve the loss of the methylthio group and subsequent ring cleavages.[2]

Proposed Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of the title compound.

Structure Elucidation Workflow

The logical flow for elucidating the structure of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is summarized in the following diagram.

Sources

The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2][3][4] As an integral component of nucleobases like cytosine, thymine, and uracil, its importance in fundamental biological processes is undisputed.[2][4] This inherent biocompatibility has made pyrimidine and its fused derivatives privileged scaffolds in the design of therapeutic agents.[5] This guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and inflammation. We will delve into the causality behind experimental designs for evaluating these activities and provide validated, step-by-step protocols for key in vitro assays, equipping researchers with the foundational knowledge to advance their drug discovery programs.

The Anticancer Potential of Pyrimidine Derivatives

Pyrimidine analogs represent one of the earliest and most successful classes of antimetabolite drugs in cancer chemotherapy.[6] Their structural similarity to endogenous pyrimidines allows them to interfere with critical cellular processes, leading to cytotoxicity in rapidly dividing cancer cells. The mechanisms are multifaceted, ranging from the inhibition of essential enzymes to the fraudulent incorporation into nucleic acids.[6][7][8]

Mechanism of Action: Disrupting the Machinery of Cell Division

A. Inhibition of Thymidylate Synthase (TS): A primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of thymidylate synthase (TS).[6][7][9] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[10]

The archetypal example is 5-Fluorouracil (5-FU) . Once inside a cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[6][10] FdUMP forms a stable ternary complex with TS and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[6] This leads to a depletion of the dTMP pool, causing what is known as "thymineless death" in cancer cells attempting to replicate their DNA.[9][10][11]

B. Incorporation into DNA and RNA: Metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be mistakenly incorporated into DNA and RNA, respectively.[6][7][10] The incorporation of FdUTP into DNA triggers DNA damage responses and apoptosis.[11] Similarly, the integration of FUTP into RNA disrupts RNA processing, maturation, and function, contributing significantly to the drug's overall cytotoxicity.[9][10][11]

C. Inhibition of Tyrosine Kinases: More contemporary pyrimidine derivatives have been designed as potent and selective inhibitors of protein kinases, which are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway controls cell proliferation, growth, and survival.[12] Small-molecule pyrimidine derivatives, such as Gefitinib and Erlotinib, act as ATP analogues. They competitively bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing autophosphorylation and blocking the activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[13][14][15][16] This targeted inhibition is a cornerstone of modern precision oncology.[17]

Data Summary: In Vitro Anticancer Activity

The efficacy of novel pyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Pyrrolotriazine-Pyrazoles | MCF-7 (Breast) | Not Specified | 0.08 - 0.15 | [18] |

| Pyrimido[4,5-d]pyrimidines | Various Hematological | Not Specified | 1.3 - 8.9 | [17] |

| Thiouracil Derivatives | HepG2 (Liver) | Topoisomerase IIα | 5.2 - 12.4 | [19] |

| Fused Pyrimidines | HCT-116 (Colon) | Not Specified | 1.5 - 3.2 | [18] |

Antimicrobial Activity of Pyrimidine Derivatives

The pyrimidine scaffold is also central to the development of antimicrobial agents. These compounds selectively target metabolic pathways in bacteria, fungi, and viruses that are distinct from or more sensitive than their mammalian counterparts.[1][20][21][22]

Mechanism of Action: Selective Toxicity

A. Antibacterial Activity via DHFR Inhibition: A key target in bacteria is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid (THF).[23][24][25] THF is a vital cofactor in the biosynthesis of nucleotides and amino acids.[24] Bacteria must synthesize their own folate, making this pathway an excellent target for selective inhibition.[24]

Trimethoprim is a classic pyrimidine-based antibiotic that powerfully and selectively inhibits bacterial DHFR.[23][25][26] Its affinity for bacterial DHFR is thousands of times greater than for human DHFR, which explains its favorable therapeutic index.[26] By blocking DHFR, trimethoprim depletes the THF pool, halting DNA synthesis and bacterial replication.[24][25] It is often used in combination with sulfamethoxazole, which inhibits an earlier enzyme in the same pathway, creating a synergistic and potent antibacterial effect.[27]

B. Antifungal and Antiviral Mechanisms: In antifungal therapy, the fluorinated pyrimidine Flucytosine is used to treat systemic infections.[1] It is taken up by fungal cells and converted into 5-FU, which then disrupts fungal DNA and RNA synthesis.

In virology, many pyrimidine nucleoside analogs function as chain terminators for viral DNA or RNA synthesis. For example, Lamivudine , a cytidine analog, is converted intracellularly to its triphosphate form, which inhibits both HIV reverse transcriptase and hepatitis B DNA polymerase.[28] Similarly, other derivatives have shown promise by inhibiting the host's de novo pyrimidine biosynthesis pathway, thereby starving the virus of the necessary building blocks for replication.[29][30] This approach can confer broad-spectrum antiviral activity.[29][30]

Anti-inflammatory Properties of Pyrimidine Derivatives

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators.[31][32][33][34]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their inhibition of crucial inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines such as tumor necrosis factor-α (TNF-α).[32][34] A primary mechanism for achieving this is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[31] By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.[32] Some pyrimidine derivatives have demonstrated high selectivity for COX-2 over the constitutively expressed COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[31]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of drug discovery research, protocols must be robust, reproducible, and include self-validating controls. Here, we detail standard methodologies for assessing the anticancer and antimicrobial activities of novel pyrimidine compounds.

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Causality and Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[35][36][37] The core principle is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[35][37] The amount of formazan produced is directly proportional to the number of viable cells.[35] This assay is a workhorse in initial drug screening because it is reliable, sensitive, and amenable to high-throughput formats. Phenol red-free media is used during the MTT incubation step to avoid colorimetric interference with the formazan product.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[35]

-

Compound Preparation and Treatment: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and untreated cells.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[38]

-

MTT Reagent Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[38] Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[38]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well.[37]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[38] A reference wavelength of 630 nm may be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells. Plot the viability percentage against the compound concentration to determine the IC50 value.

In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Causality and Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[39][40][41] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[39][40] This method is preferred for its efficiency, low reagent consumption, and ability to provide quantitative results that can guide further development.[39][41] Using a standardized bacterial inoculum is critical for reproducibility, as the final bacterial concentration can affect the MIC result.

Step-by-Step Protocol:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old). Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[40] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[40] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, add 50-100 µL of sterile broth to all wells.[42] Prepare a stock solution of the test pyrimidine compound and add 50-100 µL to the first column of wells, creating a 2-fold dilution. Use a multichannel pipette to perform a serial 2-fold dilution across the plate by transferring 50-100 µL from one column to the next.[42]

-

Inoculation: Add the standardized bacterial inoculum (50-100 µL) to each well, bringing the final volume to 100-200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.[42] A known antibiotic can be used as a reference standard.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[39][41]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[40]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its prevalence in clinically successful drugs for cancer, infectious diseases, and inflammatory conditions is a testament to its versatile pharmacophoric features.[3][4][43] Future research will likely focus on developing highly selective pyrimidine derivatives that target novel biological pathways, including protein-protein interactions and epigenetic modulators. The integration of computational chemistry for rational design, coupled with the robust biological evaluation protocols outlined in this guide, will undoubtedly accelerate the discovery of the next generation of pyrimidine-based medicines.

References

-

Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. Available from: [Link]

-

Trimethoprim. eDrug. Available from: [Link]

-

Broth microdilution. Grokipedia. Available from: [Link]

-

5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. Available from: [Link]

-

Trimethoprim. Wikipedia. Available from: [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. Available from: [Link]

-

Fluorouracil. Wikipedia. Available from: [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

-

(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available from: [Link]

-

What is the mechanism of Trimethoprim?. Patsnap Synapse. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]

-

Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. The Journal of Infectious Diseases. Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available from: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan Science and Technology Bulletin. Available from: [Link]

-

Broth microdilution. Wikipedia. Available from: [Link]

-

Review on Antimicrobial Activity of Pyrimidine. ProQuest. Available from: [Link]

-

Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

-

Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. Bentham Science. Available from: [Link]

-

Broth Microdilution. International Journal of Anesthesia. Available from: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed. Available from: [Link]

-

Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research J. Pharm. and Tech. Available from: [Link]

-

5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers. Available from: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available from: [Link]

-

Mechanism of action of Antimetabolite Anticancer drugs How they work. YouTube. Available from: [Link]

-

Examples of inhibition of the VEGFR and EGFR signaling pathways. ResearchGate. Available from: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. Available from: [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

-

Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Available from: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available from: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. National Institutes of Health. Available from: [Link]

-

Mechanism of action of pyrimidine analogues.. ResearchGate. Available from: [Link]

-

Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. PubMed Central. Available from: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available from: [Link]

-

A review: Mechanism of action of antiviral drugs. PubMed Central. Available from: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. scilit.com [scilit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluorouracil - Wikipedia [en.wikipedia.org]

- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 23. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Trimethoprim – eDrug [edrug.mvm.ed.ac.uk]

- 25. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 26. Trimethoprim - Wikipedia [en.wikipedia.org]

- 27. academic.oup.com [academic.oup.com]

- 28. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ijpsonline.com [ijpsonline.com]

- 34. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 35. clyte.tech [clyte.tech]

- 36. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 37. broadpharm.com [broadpharm.com]

- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. grokipedia.com [grokipedia.com]

- 40. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 41. Broth microdilution - Wikipedia [en.wikipedia.org]

- 42. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 43. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine CAS number 1453851-73-4

An In-Depth Technical Guide to 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (CAS: 1453851-73-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a strategically designed heterocyclic compound that stands at the intersection of two privileged scaffolds in medicinal chemistry: the pyrimidine core and the fluorinated pyridine ring. This guide provides a senior application scientist's perspective on its chemical properties, a plausible and robust synthetic pathway, and its significant potential as a core building block in modern drug discovery, particularly in the development of next-generation kinase inhibitors. By elucidating the rationale behind its design and outlining a clear workflow for its application, this document serves as a technical resource for researchers aiming to leverage this molecule's unique structural attributes for creating novel therapeutic agents.

Introduction: A Synthesis of Function and Strategy

The design of novel chemical entities for drug discovery often involves the strategic combination of molecular fragments known to confer advantageous biological or pharmacological properties. 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a prime example of this design philosophy, merging the biologically ubiquitous pyrimidine nucleus with the pharmacokinetically enhancing fluoropyridine moiety.

The Pyrimidine Core: A Cornerstone of Therapeutic Design

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous approved drugs.[1][2] Its prevalence in medicinal chemistry stems from its ability to act as a versatile pharmacophore, capable of forming multiple hydrogen bonds and participating in π-π stacking interactions with biological targets.[3] This has led to the development of pyrimidine-containing drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

The Fluoropyridine Moiety: Enhancing Drug-Like Properties

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins without introducing significant steric hindrance.[6] Specifically, the 2-fluoropyridine unit is a valuable building block that can enhance binding interactions and block sites of metabolic degradation, making it a desirable feature in modern pharmaceutical synthesis.[7][8]

Rationale for the Target Compound: A Versatile Chemical Intermediate

The subject of this guide, 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine, is not merely an arbitrary combination of these two scaffolds. Its specific arrangement provides a powerful platform for further chemical elaboration. The 2-(methylthio) group, in particular, serves as a highly versatile chemical handle. It can be readily oxidized to a methylsulfinyl or methylsulfonyl group, which then becomes an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing side chains, a critical step in the synthesis of many kinase inhibitors that target the ATP-binding site.

Physicochemical Properties and Structural Characterization

Precise characterization is fundamental to the reliable use of any chemical building block. The key properties of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine are summarized below.

| Property | Value | Source |

| CAS Number | 1453851-73-4 | [9] |

| Molecular Formula | C₁₀H₈FN₃S | [9] |

| Molecular Weight | 221.25 g/mol | [9] |

| Purity | Typically ≥95% | [9] |

| Appearance | (Expected) Off-white to yellow solid | - |

Expected Spectroscopic Signatures

While specific spectra are supplier-dependent, the expected NMR and MS data provide a clear fingerprint for structural validation.

-

¹H NMR: The spectrum should show distinct signals for the pyrimidine and pyridine protons. Protons on the pyrimidine ring are expected in the aromatic region, with the C5-H and C6-H protons showing characteristic shifts and couplings.[10] The three protons on the fluoropyridine ring will appear as complex multiplets due to H-H and H-F coupling. A sharp singlet corresponding to the three protons of the methylthio group (-SCH₃) would be expected in the upfield region (typically ~2.5-2.7 ppm).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring, providing a clear and sensitive probe for the molecule's identity and purity.[11]

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 222.05, consistent with the molecular weight.

Proposed Synthesis and Methodologies

While this compound is commercially available, understanding its synthesis is crucial for custom modifications or scale-up. A robust and logical approach involves a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the pyrimidine and pyridine rings. This suggests a cross-coupling reaction between a functionalized pyrimidine and a functionalized pyridine. A Suzuki coupling is an excellent choice for this transformation.

Caption: Retrosynthetic analysis via a Suzuki coupling strategy.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for coupling 4-chloro-2-(methylthio)pyrimidine with 2-fluoropyridine-4-boronic acid.

Rationale for Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available palladium(0) catalyst suitable for a wide range of Suzuki couplings.

-

Base: Na₂CO₃ is a mild and effective inorganic base, sufficient for activating the boronic acid without promoting side reactions.

-

Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is standard for Suzuki reactions, ensuring solubility for both the organic substrates and the inorganic base.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq), 2-fluoropyridine-4-boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask under a positive pressure of inert gas.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed (typically 6-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. This final analytical step is critical for a self-validating protocol.

Applications in Drug Discovery and Development

The true value of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine lies in its potential as a scaffold for creating potent and selective inhibitors of protein kinases, a class of enzymes deeply implicated in cancer and inflammatory diseases.[12][13]

A Scaffold for Kinase Inhibitor Synthesis

Many clinically approved kinase inhibitors, such as Imatinib and Gefitinib, are pyrimidine derivatives.[14][15] They function by mimicking ATP and binding to the enzyme's active site. The pyrimidine ring typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase. The substituent at the 4-position, in this case, the fluoropyridine ring, extends into a hydrophobic pocket, contributing to both potency and selectivity.[16]

Caption: Conceptual binding of a derivative in a kinase active site.

Workflow: From Building Block to Lead Compound

The title compound is an ideal starting point for a fragment-based or lead discovery program. The methylthio group is the key to diversification.

Caption: Drug discovery workflow utilizing the target compound.

-

Oxidation: The methylthio (-SMe) group is selectively oxidized to the corresponding methylsulfonyl (-SO₂Me) group using a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The sulfone is a superior leaving group compared to the sulfide.

-

Nucleophilic Aromatic Substitution (SNAr): The activated pyrimidine core readily reacts with a diverse array of primary or secondary amines. This step is crucial for exploring the chemical space around the core scaffold to identify moieties that confer high affinity and selectivity for the target kinase.

-

Library Synthesis: Parallel synthesis techniques can be employed to rapidly generate a library of dozens to hundreds of unique analogs.

-

Biological Screening: The library is screened against a panel of kinases to identify initial hits.

-

Lead Optimization: Promising hits are further refined through iterative cycles of chemical synthesis and biological testing to develop a lead compound with optimal potency, selectivity, and drug-like properties.

Conclusion and Future Outlook

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is more than a catalog chemical; it is a product of rational design that embodies key principles of modern medicinal chemistry. Its strategic combination of a versatile pyrimidine core, a pharmacokinetically favorable fluoropyridine moiety, and a synthetically tractable methylthio handle makes it an exceptionally valuable building block. For researchers in drug development, this compound represents a well-equipped starting point for the efficient synthesis and exploration of novel chemical space, particularly in the highly competitive and therapeutically significant field of kinase inhibition. Future work will undoubtedly see this and structurally related intermediates play a pivotal role in the discovery of next-generation targeted therapies.

References

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Egyptian Journal of Chemistry.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

-

Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

-

Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

The Crucial Role of 4-Amino-2-fluoropyridine in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]

-

The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Sharma, R., et al. (2017). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules. [Link]

-

Hüll, K., et al. (2017). Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors. Chemistry & Biology. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). J-STAGE. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]

-

Fancelli, D., et al. (2013). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Geesi, M. H. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

-

Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. [Link]

-

Sarris, K., et al. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]

-

Miceli, R., et al. (2012). 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. Angewandte Chemie. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]